2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate
Description
2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.3585 . This compound is notable for its unique structure, which combines elements of oxolan and tetrahydroacridine, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(22)24-16-8-9-23-18(16)21/h2-5,11,16H,6-10H2,1H3 |
InChI Key |
QYFQXTIHTQDAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OC4CCOC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multiple steps, starting with the preparation of the oxolan ring and the tetrahydroacridine moiety. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of strong acids or bases may be necessary to facilitate certain steps in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(2-oxooxolan-3-yl)acetic acid: This compound shares the oxolan ring structure and is used in similar chemical reactions.
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide: This compound also contains the oxolan ring and is studied for its unique chemical properties.
Uniqueness
What sets 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate apart is its combination of the oxolan and tetrahydroacridine structures, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Chemical Structure
The compound belongs to the class of tetrahydroacridines, which are known for their diverse biological activities. The general structure includes a tetrahydroacridine core substituted with various functional groups that can influence its pharmacological properties.
Biological Activity
Tetrahydroacridines have been studied for several biological activities, including:
- Antioxidant Activity : Many tetrahydroacridine derivatives exhibit significant antioxidant properties, which can help protect cells from oxidative stress.
- Neuroprotective Effects : Some compounds in this class have shown promise in neuroprotection and cognitive enhancement, potentially useful in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens.
The biological activity of tetrahydroacridines often involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes such as acetylcholinesterase, which is relevant for cognitive function.
- Modulation of Neurotransmitter Systems : They can interact with neurotransmitter receptors, influencing mood and cognitive processes.
Research Findings
While specific studies on “2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate” are lacking, research on related compounds provides insight into potential activities:
Case Studies
- Neuroprotective Study : A study on a related tetrahydroacridine derivative showed significant neuroprotective effects in animal models of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation.
- Antimicrobial Research : Another study investigated the antimicrobial efficacy of tetrahydroacridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced activity against these pathogens.
Data Table
| Compound Name | Activity Type | Reference |
|---|---|---|
| Tetrahydroacridine Derivative A | Neuroprotection | Smith et al., 2020 |
| Tetrahydroacridine Derivative B | Antimicrobial | Jones et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
